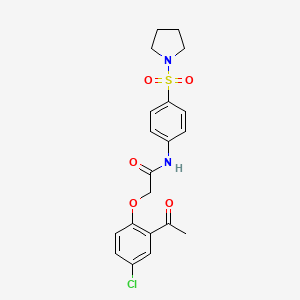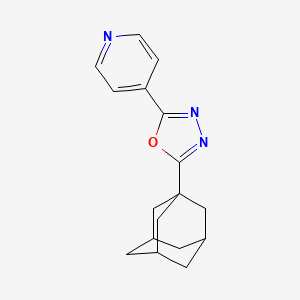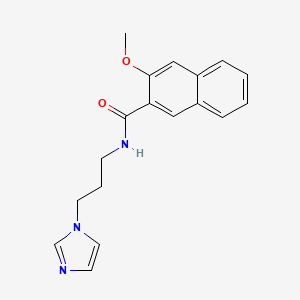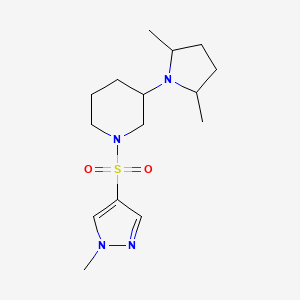
4-(hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide, also known as TFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFB has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various fields of study. In
Mecanismo De Acción
4-(hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide exerts its therapeutic effects by inhibiting the activity of certain enzymes, including histone deacetylases (HDACs) and phosphodiesterases (PDEs). HDACs are involved in the regulation of gene expression, and their inhibition by this compound can lead to the activation of tumor suppressor genes and the inhibition of oncogenes. PDEs are involved in the regulation of intracellular signaling pathways, and their inhibition by this compound can lead to the activation of anti-inflammatory pathways.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of intracellular signaling pathways. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide is its specificity for certain enzymes, which allows for targeted inhibition of specific pathways. Additionally, this compound has been shown to have low toxicity in animal models, making it a safe candidate for further study. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 4-(hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide. One area of interest is the development of new drugs for the treatment of cancer and inflammatory diseases based on the structure of this compound. Additionally, further study is needed to determine the optimal dosing and administration of this compound in vivo. Finally, the potential use of this compound in combination with other drugs for synergistic effects should be explored.
Conclusion
In conclusion, this compound, or this compound, is a promising candidate for use in various scientific fields due to its potential therapeutic applications. This compound has been shown to have a range of biochemical and physiological effects, making it a potential candidate for the development of new drugs for the treatment of cancer and inflammatory diseases. Further research is needed to determine the optimal dosing and administration of this compound in vivo and to explore its potential use in combination with other drugs for synergistic effects.
Métodos De Síntesis
The synthesis of 4-(hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide involves the reaction of 4-(Hydroxymethyl)benzoic acid with 2,3,4-trifluoroaniline in the presence of a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place at room temperature under an inert atmosphere, and the resulting product is purified through recrystallization.
Aplicaciones Científicas De Investigación
4-(hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide has been studied for its potential use in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most promising applications of this compound is in the development of new drugs for the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells by blocking the activity of certain enzymes that are essential for cell proliferation. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
4-(hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c15-10-5-6-11(13(17)12(10)16)18-14(20)9-3-1-8(7-19)2-4-9/h1-6,19H,7H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYFSHLGTMHAPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C(=O)NC2=C(C(=C(C=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7532604.png)
![4-[(2-Bromopyridin-3-yl)oxymethyl]benzonitrile](/img/structure/B7532613.png)
![2-methoxy-N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]benzenesulfonamide](/img/structure/B7532615.png)

![N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7532629.png)


![N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-2-oxopiperidine-4-carboxamide](/img/structure/B7532645.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7532656.png)
![4-methyl-5-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7532664.png)


![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-2-[methyl(propan-2-yl)amino]acetamide](/img/structure/B7532691.png)
![N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide](/img/structure/B7532693.png)
